molecular formula C11H13ClO4S B8534320 Methyl 2-ethyl-4-chloro-5-methylsulphonylbenzoate

Methyl 2-ethyl-4-chloro-5-methylsulphonylbenzoate

Cat. No. B8534320
M. Wt: 276.74 g/mol
InChI Key: PDBVNECVFBBRCH-UHFFFAOYSA-N
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Patent
US05849796

Procedure details

15 g of methyl 2-ethyl-4-chloro-5-methylsulphonylbenzoate are stirred, at room temperature for 1 h, in 100 ml of methanol and 50 ml of 2N sodium hydroxide solution. The reaction mixture is then concentrated, and 200 ml of ice water are added. After the mixture has been acidified with conc. HCl, the resulting precipitate is filtered off with suction, washed with ether and dried. 2-Ethyl-4-chloro-5-methylsulphonylbenzoic acid is obtained, m.p. 180°-183°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[C:11]([Cl:13])[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6])[CH3:2]>CO.[OH-].[Na+]>[CH2:1]([C:3]1[CH:12]=[C:11]([Cl:13])[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:4]=1[C:5]([OH:7])=[O:6])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1=C(C(=O)OC)C=C(C(=C1)Cl)S(=O)(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated
ADDITION
Type
ADDITION
Details
200 ml of ice water are added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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